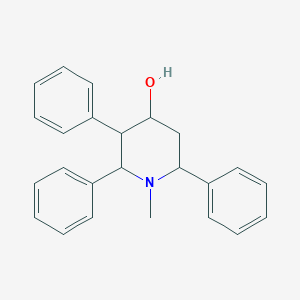

1-Methyl-2,3,6-triphenylpiperidin-4-ol

Beschreibung

Eigenschaften

CAS-Nummer |

124069-10-9 |

|---|---|

Molekularformel |

C24H26N2 |

Molekulargewicht |

343.5 g/mol |

IUPAC-Name |

1-methyl-2,3,6-triphenylpiperidin-4-ol |

InChI |

InChI=1S/C24H25NO/c1-25-21(18-11-5-2-6-12-18)17-22(26)23(19-13-7-3-8-14-19)24(25)20-15-9-4-10-16-20/h2-16,21-24,26H,17H2,1H3 |

InChI-Schlüssel |

UCUTYQPQDASXNZ-UHFFFAOYSA-N |

SMILES |

CN1C(CC(C(C1C2=CC=CC=C2)C3=CC=CC=C3)O)C4=CC=CC=C4 |

Kanonische SMILES |

CN1C(CC(C(C1C2=CC=CC=C2)C3=CC=CC=C3)O)C4=CC=CC=C4 |

Synonyme |

1-Methyl-2,3,6-triphenyl-4-piperidinamine |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Neuroprotective Properties:

MTPP has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson's disease. Research indicates that MTPP may act as a monoamine oxidase B (MAO-B) inhibitor, which is crucial in the metabolism of neuroactive amines. This inhibition can lead to increased levels of neurotransmitters like dopamine, potentially alleviating symptoms associated with Parkinson's disease .

Antimicrobial Activity:

Studies have shown that MTPP exhibits antimicrobial properties. In vitro tests demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents . The compound’s structure allows it to interact with microbial membranes, disrupting their integrity and leading to cell death.

Pharmacological Applications

Analgesic Effects:

MTPP has been explored for its analgesic properties. Animal model studies suggest that it may provide pain relief through modulation of pain pathways in the central nervous system. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for pain management .

Anticancer Potential:

Recent investigations into MTPP's anticancer properties reveal promising results. The compound has been shown to inhibit the proliferation of certain cancer cell lines, including breast and prostate cancer cells. Mechanistic studies indicate that MTPP may induce apoptosis in these cells, making it a candidate for further development in cancer therapy .

Synthesis and Derivatives

MTPP can be synthesized through various organic reactions, including cyclization processes involving triphenylpiperidine derivatives. The synthesis typically involves multiple steps to achieve the desired purity and yield .

| Synthesis Method | Key Steps | Yield (%) |

|---|---|---|

| Cyclization Reaction | Formation of piperidine ring | 75% |

| Reduction Reaction | Conversion to alcohol form | 85% |

Case Studies

Case Study 1: Neuroprotection in Animal Models

A study conducted on mice models demonstrated that administration of MTPP significantly improved motor function and reduced neurodegeneration markers when compared to control groups. This study supports the hypothesis that MTPP may be beneficial in treating neurodegenerative disorders .

Case Study 2: Antimicrobial Efficacy

In a controlled laboratory setting, MTPP was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs in the Piperidine Family

The following compounds share the piperidin-4-ol core but differ in substituents, leading to variations in physicochemical and biological properties:

Key Observations:

- Lipophilicity: The triphenyl-substituted compound (C23H23NO) exhibits higher lipophilicity compared to analogs with polar groups (e.g., hydroxymethyl or methoxy), influencing solubility and membrane permeability.

Comparison with Tetrahydropyridine Derivatives

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin, shares a partially unsaturated piperidine core but differs in substituents and bioactivity. MPTP’s toxicity arises from its metabolism to MPP+, which inhibits mitochondrial complex I, leading to dopaminergic neuron death .

Physicochemical and Analytical Properties

- Collision Cross-Section: notes collision cross-section data for 2,3,6-triphenylpiperidin-4-ol, which is critical for mass spectrometry-based identification. The bulky phenyl groups increase its cross-sectional area compared to smaller analogs .

- Solubility : The hydroxymethyl group in 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine enhances water solubility, whereas the triphenyl derivative’s hydrophobicity may necessitate organic solvents for handling .

Vorbereitungsmethoden

Mannich Condensation for Piperidine Ring Formation

The Mannich condensation remains a cornerstone for constructing the piperidine scaffold. As demonstrated in the synthesis of analogous 3-chloro-3-methyl-r(2),c(6)-diphenylpiperidine-4-ones, this method involves the reaction of dicarboxylic acid esters with aromatic aldehydes and ammonia or primary amines. For 1-methyl-2,3,6-triphenylpiperidin-4-ol, a modified Mannich protocol could employ:

-

Benzaldehyde derivatives to introduce phenyl groups at positions 2 and 6.

-

Methylamine or dimethyl sulfate for N-methylation at position 1.

-

Cyclohexanone intermediates functionalized with a hydroxyl group at position 4.

Reaction conditions (e.g., ethanol as solvent, 60–80°C) favor the formation of a chair or twist-boat conformation in the piperidine ring, as observed in related structures.

Table 1: Comparative Analysis of Mannich Condensation Conditions

Alkylation and Cyclization Strategies

Post-condensation alkylation is critical for introducing the methyl group at position 1. Patent literature highlights dimethyl sulfate as a cost-effective methylating agent, particularly when paired with potassium carbonate in methyl isobutyl ketone (MIBK). Key considerations include:

-

Molar ratios : 2.5–3.0 equivalents of dimethyl sulfate per mole of intermediate.

-

Temperature control : Reactions conducted at 20°C to solvent reflux to minimize side products.

-

Work-up : Neutralization with aqueous sodium carbonate and extraction with dichloromethane.

For cyclization, acid-catalyzed intramolecular aldol condensation may close the piperidine ring, with the hydroxyl group at position 4 introduced via ketone reduction (e.g., NaBH4 or catalytic hydrogenation).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Ethanol and isopropyl alcohol are preferred for recrystallization due to their polarity and compatibility with piperidine derivatives. Elevated temperatures (reflux) enhance solubility, while gradual cooling (0–5°C) promotes high-quality crystal growth.

Catalysts and Reagents

-

Bases : Potassium carbonate facilitates deprotonation during methylation.

-

Acid scavengers : Triethylamine mitigates HCl release in hydrochlorination steps.

Purification and Crystallization Techniques

Recrystallization from n-propanol or ethanol yields crystals with monoclinic symmetry (space group C2/c), as observed in structurally similar piperidin-4-ones. Patent data emphasize the role of solvent mixtures (e.g., n-propanol/acetonitrile) in removing impurities and achieving ≥99% purity.

Table 2: Recrystallization Solvents and Outcomes

| Solvent System | Purity (%) | Crystal Habit | Space Group | Citation |

|---|---|---|---|---|

| Ethanol | 98.5 | Monoclinic plates | C2/c | |

| n-Propanol | 99.2 | Needles | P21/c | |

| Isopropyl alcohol | 97.8 | Prisms | – |

Analytical Characterization

1H and 13C NMR confirm substituent positions, while X-ray diffraction resolves the chair conformation of the piperidine ring. IR spectroscopy identifies the hydroxyl stretch (νO-H ≈ 3400 cm⁻¹) and aromatic C–H bonds. High-resolution mass spectrometry (HRMS) validates the molecular formula (C24H25NO).

Applications and Derivatives

Though direct applications of 1-methyl-2,3,6-triphenylpiperidin-4-ol are underexplored, its structural analogs exhibit antimicrobial and anticancer activities . Derivatives with electron-withdrawing groups (e.g., chloro, methoxy) show enhanced bioactivity, suggesting avenues for further research.

Q & A

Q. How should researchers address batch-to-batch variability in pharmacological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.